![molecular formula C20H26N4O2 B4429204 N-allyl-N'-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4429204.png)
N-allyl-N'-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea
Overview
Description
N-allyl-N'-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is a chemical compound that has gained attention in the scientific community due to its potential use in various applications.
Mechanism of Action
The mechanism of action of N-allyl-N'-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is not fully understood. However, it has been suggested that the compound may inhibit the growth of microorganisms and cancer cells by disrupting their cell membranes. It may also act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and physiological effects:
Studies have shown that this compound has low toxicity and does not cause significant biochemical or physiological effects in laboratory animals. However, further studies are needed to fully understand the potential effects of this compound on human health.
Advantages and Limitations for Lab Experiments
One advantage of N-allyl-N'-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is its potential use as a broad-spectrum antimicrobial and antifungal agent. Its low toxicity also makes it a promising candidate for further study in the treatment of neurological disorders. However, the limitations of this compound include its limited solubility in water and its potential for low bioavailability.
Future Directions
Future research on N-allyl-N'-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea should focus on its potential use in the treatment of Alzheimer's disease and other neurological disorders. Further studies are also needed to fully understand the mechanism of action of this compound and its potential effects on human health. Additionally, research on the synthesis of analogs of this compound may lead to the development of more potent and effective compounds for use in various scientific research applications.
Scientific Research Applications
N-allyl-N'-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been studied for its potential use in various scientific research applications. It has been found to have antimicrobial, antifungal, and antitumor properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
properties
IUPAC Name |
3-cyclohexyl-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-prop-2-enylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-3-13-24(20(25)21-17-7-5-4-6-8-17)14-18-22-19(23-26-18)16-11-9-15(2)10-12-16/h3,9-12,17H,1,4-8,13-14H2,2H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDPKBBFQJGRND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN(CC=C)C(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.